4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid
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Overview
Description
4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid is a chemical compound with the CAS Number: 952930-90-4. It has a linear formula of C15H13Cl2NO4S . The compound has a molecular weight of 374.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13Cl2NO4S/c1-23(21,22)18(9-12-13(16)3-2-4-14(12)17)11-7-5-10(6-8-11)15(19)20/h2-8H,9H2,1H3,(H,19,20) . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Inhibition of Na+/H+ Exchanger
4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid derivatives have been studied for their potential in inhibiting the Na+/H+ exchanger, particularly in the context of cardiac ischemia and reperfusion. This inhibition is beneficial for preserving cellular integrity and function, showing promise in the treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
EP1 Receptor Selective Antagonists
Certain derivatives of 4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid, particularly those with hydrophilic heteroarylsulfonyl moieties, have shown potential as EP1 receptor selective antagonists. These compounds exhibited optimized antagonist activity and, in some cases, demonstrated in vivo antagonist activity (Naganawa et al., 2006).
Antimicrobial Activities
Synthesized 4-(substituted phenylsulfonamido)benzoic acids have shown significant antimicrobial activities. These activities were assessed using methods like the Bauer-Kirby disc diffusion method, indicating their potential in antibacterial applications (Dineshkumar & Thirunarayanan, 2019).
Synthesis of Radioactive and Stable Isotopes
The compound has been used in the synthesis of radioactive and stable isotopes for various research purposes. These isotopes are integral in studies related to drug metabolism, pharmacokinetics, and biochemical pathways (Taylor et al., 1996).
Synthesis Techniques and Economic Benefits
Innovative synthesis techniques of 4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid derivatives, emphasizing cost-effectiveness and environmental considerations, have been developed. These techniques contribute to the large-scale production and commercial viability of the compound (Yin, 2002).
Drug Metabolism Studies
The compound has been a subject in drug metabolism studies. Specifically, its metabolites and the enzymes involved in its oxidative metabolism have been investigated to understand its pharmacological and toxicological profiles (Hvenegaard et al., 2012).
Safety and Hazards
properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl-methylsulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-23(21,22)18(9-12-13(16)3-2-4-14(12)17)11-7-5-10(6-8-11)15(19)20/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZNMAKWNHTODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=C(C=CC=C1Cl)Cl)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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